molecular formula C13H21F3N2O3S B6967659 N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide

Cat. No.: B6967659
M. Wt: 342.38 g/mol
InChI Key: NHGBPCUIFKNBMI-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropyl group, a trifluoroethyl group, and a methylsulfonylazepane moiety, making it an interesting subject for chemical and pharmaceutical studies.

Properties

IUPAC Name

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O3S/c1-22(20,21)10-3-2-7-18(8-6-10)12(19)17-11(9-4-5-9)13(14,15)16/h9-11H,2-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGBPCUIFKNBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCN(CC1)C(=O)NC(C2CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl and trifluoroethyl groups, followed by the introduction of the methylsulfonylazepane moiety. Common reagents used in these reactions include cyclopropyl bromide, trifluoroacetic acid, and methylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide has several applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1-cyclopropyl-2,2,2-trifluoroethyl)(methyl)amine hydrochloride
  • N-(1-cyclopropyl-2,2,2-trifluoroethyl)methanesulfonamide

Uniqueness

N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-methylsulfonylazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

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